Phosphorochloridic acid, dibutyl ester
Description
The exact mass of the compound Phosphorochloridic acid, dibutyl ester is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2649. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Phosphorochloridic acid, dibutyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phosphorochloridic acid, dibutyl ester including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[butoxy(chloro)phosphoryl]oxybutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18ClO3P/c1-3-5-7-11-13(9,10)12-8-6-4-2/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJEHRMYJNACSLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOP(=O)(OCCCC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20231455 | |
| Record name | Phosphorochloridic acid, dibutyl ester (8CI)(9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20231455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
819-43-2 | |
| Record name | Phosphorochloridic acid, dibutyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000819432 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphorochloridic acid, dibutyl ester | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2649 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphorochloridic acid, dibutyl ester (8CI)(9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20231455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phosphorochloridic acid, dibutyl ester | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24FV5ZB3EC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of dibutyl phosphorochloridate
Initiating Data Collection
I'm starting by hitting Google hard. My focus is gathering intel on dibutyl phosphorochloridate synthesis. I'm prioritizing reaction mechanisms, starting materials, reaction conditions, purification methods, and safety protocols for this. I hope to compile a solid foundation of data to build from.
Expanding Search Parameters
I'm expanding my initial Google searches to incorporate journal databases and optimization studies, seeking field-proven protocols. Applications of dibutyl phosphorochloridate in drug development and organic synthesis are also of great interest. This comprehensive data will guide structuring the guide.
Refining Search Strategies
I'm now refining search strategies to target specific journal databases. I aim to uncover established protocols and optimization studies. I'm prioritizing authoritative sources on dibutyl phosphorochloridate applications in drug development and organic synthesis, building a rich dataset to inform the guide's structure. I'll introduce its significance, detail common synthetic routes, and provide procedural explanations.
Exploring Phosphorochloridates
I've made good headway exploring the synthesis of phosphorochloridates. Specifically, I am focusing on diphenyl and diethyl analogs, which I now know can be made using phosphorus oxychloride and alcohols (phenol, ethanol, etc.). The initial search yielded several promising routes and starting materials.
Refining Dibutyl Synthesis
I'm now zeroing in on dibutyl phosphorochloridate specifically. While the broader principles are understood from my initial synthesis search, I must refine the search. I need protocols and data specifically for this dibutyl variant. This means focusing on reaction conditions, purification techniques, applications, and detailed safety data.
Gathering Dibutyl Phosphate Data
I've had a breakthrough! My most recent search efforts yielded precise information on dibutyl phosphorochloridate, including its CAS number and multiple synonyms. I've also nailed down key physical properties like boiling point and density, essential for purification. Finally, I've got my hands on crucial references, which I am keen to pore over.
Analyzing Synthesis Protocols
I've got more clarity on the synthesis of dibutyl phosphorochloridate, including its CAS number and physical properties like boiling point. While references outline synthesis from phosphorus oxychloride and n-butanol, I'm missing a detailed protocol with quantities and temperatures. Also lacking is detail about purification beyond distillation, side products, and yield optimization. I need specific applications of the dibutyl derivative and robust safety data.
Building the Technical Guide
I've established a good starting point for the technical guide using the search results. I have found the common synthetic route for dialkyl phosphorochloridates. I can now start to build out the guide based on that.
Refining the Synthesis Details
I have a great foundation for the guide, including the primary synthetic route and use of pyridine. I've noted the dibutyl phosphorochloridate's boiling point, which is useful for the purification section. I'm missing a detailed experimental protocol and specific SDS for this compound. I am looking for more detail on the reaction mechanism and potential side reactions.
Gathering Experimental Protocol
I'm consolidating the general dialkyl phosphorochloridate procedures to draft a detailed experimental protocol for dibutyl phosphorochloridate synthesis. I've pinpointed that the synthesis involves the reaction of n-butanol with phosphorus oxychloride and the use of pyridine, but I still lack a step-by-step guide. I'm actively searching for an SDS and further details on the reaction mechanism, side reactions, and authoritative sources.
Analyzing Synthesis Pathway
I've been gathering information on the synthesis of dibutyl phosphorochloridate, focusing on reaction parameters. The primary synthetic route appears to be the reaction of n-butanol with phosphorus oxychloride. I'm now delving into the specific reaction conditions, catalysts, and yields associated with this reaction pathway.
Refining Experimental Protocol
I've solidified the core synthetic route: reacting n-butanol with phosphorus oxychloride, usually with a base to handle HCl. I've got mechanism details, physical properties, and precursor applications. Safety information is also compiled. The current bottleneck is finding a complete, detailed experimental protocol from a reputable source, including precise quantities, conditions, and purification details. I'm also hunting for data on side reactions and minimization techniques. Finally, I'm working on consolidating all this information into the in-depth guide format.
Structuring Guide Content
I've got the core information for the synthesis of dibutyl phosphorochloridate, including the mechanism, properties, and applications. I've been consolidating everything into a structured guide format, focusing on the experimental protocol, and I am working to reference all sources. I'm focusing on creating visualizations and tables, and am ready to proceed with writing.
Troubleshooting & Optimization
Overcoming solubility issues with dibutyl phosphorochloridate
Initiating Data Collection
I'm starting by using Google to hunt down information on dibutyl phosphorochloridate. I'm focusing on its chemical characteristics, how well it dissolves in different organic solvents, typical uses in organic synthesis, and any associated hazards or safety precautions. This initial search should provide a solid foundation for further research.
Analyzing Solubility Issues
My next step is to analyze search results for challenges related to dibutyl phosphorochloridate. I'm looking for recurring questions researchers have regarding its use, especially those concerning solubility in various experimental setups. This analysis will guide the structure of the technical support content. I plan to create a Q&A format, starting with fundamental questions and moving to troubleshooting, with scientifically accurate answers.
Refining Search Strategies
I'm now refining my Google searches, zeroing in on dibutyl phosphorochloridate's chemical properties, especially its solubility across various organic solvents and typical applications in organic synthesis. I'm also examining documented solubility problems researchers often encounter, which should give insight into the best way to structure the support material. I'm aiming for a detailed, scientifically accurate Q&A format, building from fundamentals to more complex issues.
Technical Support Center: Purification of Dibutyl Phosphorochloridate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for organophosphorus chemistry. This guide provides in-depth troubleshooting and practical advice for the purification of commercial-grade dibutyl phosphorochloridate. As a reactive phosphorylating agent, its purity is paramount for the success of subsequent synthetic steps. This document is designed for researchers, scientists, and drug development professionals who encounter challenges related to reagent quality.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the handling and purification of dibutyl phosphorochloridate in a practical question-and-answer format.
Q1: What are the most likely impurities in my commercial bottle of dibutyl phosphorochloridate and why are they present?
A1: The impurity profile of commercial dibutyl phosphorochloridate is typically a result of its synthesis, subsequent degradation, or improper storage. The common synthesis route involves the reaction of phosphorus oxychloride with butanol, which can lead to a mixture of related phosphate esters.
Causality Behind Impurities:
-
Synthesis Byproducts: The reaction stoichiometry is controlled to favor the formation of the desired dichloridate. However, under- or over-reaction can occur, leading to monobutyl phosphorodichloridate (insufficient butanol) or the fully substituted tributyl phosphate (excess butanol). The formation of analogous impurities is a known issue in the synthesis of similar compounds like diphenyl phosphorochloridate[1].
-
Hydrolysis Products: Dibutyl phosphorochloridate is extremely sensitive to moisture. The P-Cl bond is highly electrophilic and reacts readily with water to form dibutyl phosphoric acid and hydrochloric acid[2][3]. This is the most common degradation pathway and is exacerbated by exposure to atmospheric humidity.
-
Thermal Degradation Products: The compound can decompose upon heating, especially in the presence of impurities. Prolonged heating during purification or storage at elevated temperatures can lead to the formation of pyrophosphates and other condensed phosphate species[2][4].
A summary of these common impurities and their physical properties, which are critical for selecting a purification strategy, is provided below.
| Impurity | Chemical Formula | Boiling Point (°C) | Rationale for Presence | Potential Impact on Reactions |
| Dibutyl Phosphorochloridate | C₈H₁₈ClO₃P | ~103-105 °C @ 5 mmHg | Desired Product | Active Reagent |
| Tributyl Phosphate | C₁₂H₂₇O₄P | 289 °C (decomposes) | Synthesis byproduct (over-esterification) | Inert; reduces reagent stoichiometry |
| Dibutyl Phosphoric Acid | C₈H₁₉O₄P | Decomposes | Hydrolysis product | Neutralizes bases, can form unwanted salts |
| Monobutyl Phosphorodichloridate | C₄H₉Cl₂O₂P | ~175 °C (decomposes) | Synthesis byproduct (under-esterification) | Highly reactive, can cause unwanted side reactions |
| Butanol | C₄H₁₀O | 117.7 °C | Unreacted starting material | Can be phosphorylated, consuming product |
| Hydrochloric Acid | HCl | -85.05 °C | Hydrolysis byproduct | Can catalyze side reactions or degradation |
Q2: My phosphorylation reaction is sluggish and gives a low yield. Could the reagent purity be the problem?
A2: Absolutely. The purity of dibutyl phosphorochloridate is directly correlated with its reactivity and the outcome of your experiment.
-
Reduced Stoichiometry: Non-reactive impurities like tributyl phosphate effectively lower the concentration of the active reagent, leading to incomplete reactions[1].
-
Interference from Acidic Impurities: The presence of dibutyl phosphoric acid and HCl from hydrolysis will neutralize basic catalysts or amine nucleophiles (e.g., pyridine, triethylamine) that are commonly used in phosphorylation reactions. This consumption of base can halt the reaction prematurely.
-
Side Reactions: Highly reactive impurities, such as monobutyl phosphorodichloridate, can compete with your desired reagent, leading to a complex mixture of phosphorylated byproducts.
Before troubleshooting complex reaction parameters, verifying the purity of your starting material is a critical and often overlooked first step.
Q3: What is the most reliable method for purifying dibutyl phosphorochloridate on a lab scale?
A3: For removing the common impurities listed in Q1, vacuum distillation is the most effective and widely recommended method[1][5]. The significant differences in boiling points between dibutyl phosphorochloridate and its common byproducts (tributyl phosphate, dibutyl phosphoric acid) allow for efficient separation.
Why Vacuum Distillation? The compound is susceptible to thermal decomposition at its atmospheric boiling point[3][4]. Applying a vacuum lowers the boiling point to a temperature where the compound is more stable, minimizing degradation and maximizing the yield of pure product.
A detailed, step-by-step protocol for this procedure is provided in the "Experimental Protocols" section below.
Q4: I tried vacuum distillation, but the material in the distillation pot turned dark, and my yield was poor. What went wrong?
A4: This is a classic sign of thermal decomposition, likely catalyzed by acidic impurities. Here’s how to troubleshoot this issue:
| Problem | Root Cause | Solution |
| Darkening/Polymerization | Thermal decomposition, often catalyzed by acidic impurities (HCl, dibutyl phosphoric acid). | 1. Improve Vacuum: Use a better vacuum pump to distill at a lower temperature. 2. Short-Path Distillation: Use a Kugelrohr or short-path distillation head to minimize the residence time of the compound at high temperatures. 3. Ensure Dry Glassware: Any moisture will generate HCl in situ, accelerating decomposition[3]. Flame-dry all glassware under vacuum before starting. |
| Bumping/Unstable Boiling | Uneven heating or trapped volatiles. | 1. Use a Magnetic Stir Bar: Ensure smooth, even boiling. 2. Control Heating: Use an oil bath with a temperature controller for gradual and uniform heating. Avoid heating mantles, which can create hot spots. |
| Product Contaminated with Forerun | Inefficient fractional separation. | 1. Use a Fractionating Column: For very close-boiling impurities, a short Vigreux column can improve separation. 2. Discard the Forerun: Collect and discard the initial, low-boiling fraction which may contain residual solvents or butanol. |
Q5: Is it possible to purify this reagent using flash column chromatography?
A5: Yes, column chromatography is a viable alternative, especially for removing non-volatile or solid impurities, or for purification on a smaller scale where distillation losses would be significant. However, it requires stringent anhydrous conditions.
Causality Behind Chromatographic Purification: The separation is based on the differential adsorption of the compound and its impurities onto a solid stationary phase (e.g., silica gel).
-
Stationary Phase: Use neutral silica gel that has been dried in a vacuum oven at >120 °C for several hours to remove all traces of water.
-
Solvent System: The mobile phase must be strictly anhydrous. A gradient of a non-polar solvent (like hexanes) and a slightly more polar solvent (like ethyl acetate or dichloromethane) is typically effective[6].
-
Execution: The column should be packed and run under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the product on the column.
A detailed protocol for this procedure is provided in the "Experimental Protocols" section.
Purification Workflow & Logic
Choosing the correct purification strategy depends on the scale of your work and the nature of the suspected impurities. The following decision tree illustrates the logical workflow.
Caption: Decision tree for selecting the appropriate purification method.
Experimental Protocols
Safety First: Dibutyl phosphorochloridate is corrosive and a lachrymator. It reacts violently with water. All manipulations must be performed in a certified chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All glassware must be scrupulously dried.
Protocol 1: Purification by Vacuum Distillation
This protocol is ideal for purifying quantities greater than 5 grams.
Apparatus:
-
Round-bottom flask (distilling flask)
-
Short-path distillation head with a condenser and vacuum adapter
-
Receiving flasks (multiple, to collect fractions)
-
Magnetic stirrer and stir bar
-
Oil bath with a temperature controller and thermometer
-
Two-stage vacuum pump with a cold trap (liquid nitrogen or dry ice/acetone)
-
Manometer to monitor pressure
Caption: Simplified schematic of a vacuum distillation setup.
Methodology:
-
Setup: Assemble the flame- or oven-dried distillation apparatus. Ensure all joints are properly sealed with high-vacuum grease.
-
Charging the Flask: Charge the distilling flask with the crude dibutyl phosphorochloridate and a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Applying Vacuum: Close the system and slowly apply vacuum. Start the cold trap. A stable vacuum of <5 mmHg is recommended.
-
Heating: Once the vacuum is stable, begin stirring and slowly heat the oil bath.
-
Collecting Fractions:
-
Forerun: Collect the first few drops of distillate in a separate receiving flask and discard it. This fraction contains low-boiling impurities.
-
Main Fraction: As the temperature at the distillation head stabilizes, switch to a clean receiving flask to collect the main product. For dibutyl phosphorochloridate, this will be in the range of 103-105 °C at 5 mmHg.
-
Tails: If the temperature rises or drops significantly, or if the distillate appears discolored, stop the distillation or switch to a final receiving flask for the "tails."
-
-
Shutdown: Once the distillation is complete, remove the heat source and allow the system to cool completely before slowly venting the apparatus to atmospheric pressure with an inert gas like nitrogen or argon.
-
Storage: Immediately transfer the purified product to a clean, dry, amber glass bottle with a septum-sealed cap. Purge with inert gas and store in a freezer (-20 °C)[7].
Protocol 2: Purification by Anhydrous Flash Chromatography
This protocol is suitable for small-scale purification or for removing non-volatile impurities.
Materials:
-
Glass chromatography column
-
Dried, neutral silica gel
-
Anhydrous hexanes and anhydrous ethyl acetate (or dichloromethane)
-
Inert gas source (Nitrogen or Argon)
-
Dried collection tubes
Methodology:
-
Silica Preparation: Dry neutral silica gel (60 Å, 40-63 µm) in a vacuum oven overnight at >120 °C. Allow it to cool to room temperature under vacuum or in a desiccator.
-
Column Packing: Pack the column with the dried silica gel as a slurry in anhydrous hexanes under a positive pressure of inert gas. Do not let the column run dry.
-
Sample Loading: Dissolve the crude dibutyl phosphorochloridate in a minimal amount of anhydrous hexanes (or the least polar solvent it is soluble in). Carefully load the solution onto the top of the silica bed.
-
Elution: Begin eluting with anhydrous hexanes. Gradually increase the polarity by slowly adding anhydrous ethyl acetate. The exact gradient will depend on the impurities but a 0% to 10% ethyl acetate in hexanes gradient is a good starting point.
-
Fraction Collection: Collect fractions in dried, inert-gas-flushed test tubes.
-
Analysis: Spot fractions on a TLC plate (stain with ceric ammonium molybdate or potassium permanganate) to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation), taking care not to heat the product excessively.
-
Storage: Immediately transfer the purified oil to a suitable storage vessel as described in Protocol 1.
References
- Organic Syntheses Procedure. (n.d.). SYNTHESIS OF Et 2 SBr•SbCl 5 Br AND ITS USE IN BIOMIMETIC BROMINATIVE POLYENE CYCLIZATIONS.
- Bennani, K., et al. (2007). Purification of wet process phosphoric acid by solvent extraction with TBP and MIBK mixtures. Hydrometallurgy.
- Google Patents. (2015). CN105037419A - Method for preparing diphenyl phosphorochloridate.
- Google Patents. (1981). US4247490A - Process for the purification of dialkylphosphorochloridothioates.
- Wikipedia. (n.d.). Diethyl phosphorochloridate.
- PubChem. (n.d.). Phosphorochloridic acid, dibutyl ester.
- PubChem. (n.d.). Diethyl chlorophosphate.
- Ahmadkhaniha, R., et al. (2013). Development of an Analytical Method for Dibutyl Phthalate Determination Using Surrogate Analyte Approach. Iranian Journal of Pharmaceutical Research.
- ResearchGate. (2020). Efficient Solvent Extraction of Phosphoric Acid with Dibutyl Sulfoxide.
- Google Patents. (1983). US4394361A - Method of purifying phosphoric acid.
- E3S Web of Conferences. (2018). Development of an analytical method for dibutyl phthalate (DBP) determination in water samples using gas chromatography.
- OSTI.GOV. (1961). purification of irradiated tributyl phosphate by distillation in kerosene- type diluent.
- Molecules. (2020). Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates.
- Centers for Disease Control and Prevention. (1994). dibutyl phosphate 5017 | niosh.
- Chinese Medicine. (2018). Techniques for extraction and isolation of natural products: a comprehensive review.
- ResearchGate. (n.d.). Thermal decomposition products of phthalates with poly(vinyl chloride) and their mutagenicity.
- eJournals @ Oklahoma State University Library. (2021). Synthesis of a Potential New Internal Standard for the Analytical Determination of Dibutyl Phthalate (DBP) and Monobutyl Phthalate (MBP) in Water Samples.
- ResearchGate. (n.d.). New Aspects in Phosphorus Chemistry, Vol. IV: State of the Art - Chemical Synthesis of Biophosphates and Their Analogues via PIII Derivatives.
- Chromatography Forum. (2010). Separation of Dibutyl and Tributyl Phospahte.
- University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Distillation.
- PubMed. (2001). Improved determination of tributyl phosphate degradation products (mono- and dibutyl phosphates) by ion chromatography.
- Alfa Chemistry. (n.d.). CAS 819-43-2 Dibutyl chlorophosphate.
- ChemicalBook. (n.d.). 819-43-2(Dibutyl chlorophosphate) Product Description.
Sources
- 1. CN105037419A - Method for preparing diphenyl phosphorochloridate - Google Patents [patents.google.com]
- 2. Diethyl phosphorochloridate - Wikipedia [en.wikipedia.org]
- 3. Diethyl chlorophosphate | C4H10ClO3P | CID 13139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US4247490A - Process for the purification of dialkylphosphorochloridothioates - Google Patents [patents.google.com]
- 5. How To [chem.rochester.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 819-43-2 CAS MSDS (Dibutyl chlorophosphate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Troubleshooting failed reactions with dibutyl phosphorochloridate
Initiating Initial Research
I'm now starting with comprehensive Google searches. My goal is to gather information on dibutyl phosphorochloridate's reactions, applications, and stability. I'm focusing on typical use issues, such as hydrolysis, as a starting point for deeper investigation. This is the foundation to better comprehend how to work with this compound.
Analyzing Reaction Parameters
I'm now expanding my search to established protocols, focusing on reaction conditions and substrates. I'm noting common bases and solvents. Furthermore, I'm beginning to delve into the mechanistic aspects of phosphorylation reactions. My aim is to build a solid base of information to troubleshoot common problems, optimize reactions, and create a user-friendly guide.
Commencing Deep Dive
I'm now expanding my research to include common reactions, such as phosphorylation of alcohols and amines, and their stability and applications. I'm taking notes on typical issues, like hydrolysis and purification challenges. I will focus on finding established protocols to inform best practice for base and solvent selection. I'm also starting to analyze mechanistic aspects. I will also be looking for troubleshooting strategies and quality control methods.
Preventing hydrolysis of dibutyl phosphorochloridate during reactions
Initiating Data Collection
I'm now starting to gather data, focusing on Google searches for information on dibutyl phosphorochloridate hydrolysis. I'm targeting its reactivity with water, usual experimental conditions, and how to prevent degradation.
Analyzing Search Results
I've moved on to analyzing the Google search results now. My focus is on pinpointing the key drivers of dibutyl phosphorochloridate hydrolysis – moisture, temperature, pH, and solvent choices. I'm prioritizing reliable protocols and troubleshooting insights from chemical suppliers and research publications. I'm aiming to structure this into a technical support format with FAQs.
Developing Comprehensive Protocols
I'm now drafting detailed protocols, detailing how to minimize hydrolysis through careful experimental handling. I'm focusing on providing the rationale for each step, along with citations to validate them. I'll also add tables summarizing key data and diagrams to visualize the process and the workflow.
Managing exothermic reactions with dibutyl phosphorochloridate
Welcome to the technical support center for handling dibutyl phosphorochloridate. This guide is intended for researchers, scientists, and professionals in drug development who are working with this highly reactive phosphorylation agent. The following information is curated to provide not just procedural steps, but the underlying scientific principles to ensure safe and successful experimentation.
Introduction: The Challenge of Exothermic Reactions
Dibutyl phosphorochloridate is a valuable reagent for the synthesis of phosphate esters, which are crucial intermediates in numerous drug development pathways. However, its high reactivity, particularly with nucleophiles like alcohols and amines, presents a significant challenge in managing the exothermic nature of these reactions. Improper control can lead to thermal runaway, a dangerous situation where the reaction rate increases with temperature, potentially causing a rapid increase in pressure and temperature, leading to vessel failure or explosion. This guide provides a framework for understanding and mitigating these risks.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of thermal runaway when using dibutyl phosphorochloridate?
A1: The primary cause of thermal runaway is the rapid, uncontrolled exothermic reaction between dibutyl phosphorochloridate and a nucleophile (e.g., an alcohol). This is often exacerbated by factors such as:
-
High concentration of reactants: A higher concentration leads to a faster reaction rate and more heat generated per unit volume.
-
Inadequate heat removal: If the reaction vessel cannot dissipate the heat generated by the reaction quickly enough, the temperature will rise, further accelerating the reaction rate.
-
Rapid addition of the reagent: Adding the dibutyl phosphorochloridate too quickly does not allow for sufficient time to manage the heat being generated.
-
Presence of catalytic impurities: Certain impurities can catalyze the reaction, leading to an unexpected increase in the reaction rate.
Q2: How does the choice of solvent affect the exothermicity of the reaction?
A2: The solvent plays a critical role in managing the exotherm. Key properties to consider are:
-
Heat Capacity: A solvent with a higher heat capacity can absorb more heat for a given temperature increase, acting as a better heat sink.
-
Boiling Point: A solvent with a boiling point well above the desired reaction temperature provides a wider operating window and can help prevent boiling if the temperature spikes.
-
Thermal Conductivity: Solvents with higher thermal conductivity facilitate heat transfer from the reaction mixture to the cooling medium.
-
Reactivity: The solvent must be inert to dibutyl phosphorochloridate and other reactants. Protic solvents like water and alcohols will react exothermically.
| Solvent | Heat Capacity (J/g·K) | Boiling Point (°C) | Thermal Conductivity (W/m·K) |
| Toluene | 1.13 | 111 | 0.13 |
| Dichloromethane | 1.24 | 40 | 0.12 |
| Acetonitrile | 2.23 | 82 | 0.19 |
| Tetrahydrofuran (THF) | 1.70 | 66 | 0.17 |
Q3: What are the immediate steps to take if I observe a rapid temperature increase?
A3: If you observe a rapid, unexpected temperature increase, you must act quickly to prevent thermal runaway.
-
Stop Reagent Addition: Immediately cease the addition of dibutyl phosphorochloridate.
-
Increase Cooling: Maximize the cooling to the reactor. This may involve lowering the temperature of the cooling bath or increasing the flow rate of the coolant.
-
Dilute the Reaction: If possible and safe to do so, add a cold, inert solvent to dilute the reactants and absorb heat.
-
Prepare for Quenching: Have a suitable quenching agent ready, but only use it if the situation cannot be controlled by cooling and dilution. Be aware that quenching itself can be exothermic.
-
Evacuate: If the temperature continues to rise uncontrollably, evacuate the area immediately and alert safety personnel.
Troubleshooting Guide
| Problem | Potential Causes | Troubleshooting Steps |
| Reaction temperature overshoots the set point | 1. Reagent addition rate is too high.2. Cooling system is inefficient.3. Reactant concentrations are too high. | 1. Reduce the addition rate of dibutyl phosphorochloridate.2. Ensure the cooling bath is at the correct temperature and that there is good thermal contact with the reaction vessel.3. Dilute the reaction mixture with more of the inert solvent. |
| Formation of significant side products | 1. Localized high temperatures due to poor mixing.2. Reaction with moisture in the air or solvent. | 1. Improve stirring to ensure homogenous temperature distribution.2. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Reaction fails to go to completion | 1. Insufficient amount of dibutyl phosphorochloridate.2. Low reaction temperature.3. Presence of an inhibitor. | 1. Ensure the stoichiometry is correct.2. Gradually increase the reaction temperature while carefully monitoring the exotherm.3. Purify reactants and solvents to remove any potential inhibitors. |
| Pressure buildup in the reaction vessel | 1. Generation of HCl gas as a byproduct.2. Temperature increase causing solvent to approach its boiling point. | 1. Ensure the reaction is properly vented to a scrubbing system to neutralize HCl gas.2. Maintain a safe operating temperature well below the solvent's boiling point. |
Experimental Protocols
Protocol 1: Controlled Phosphorylation of a Primary Alcohol
This protocol outlines a general procedure for the phosphorylation of a primary alcohol using dibutyl phosphorochloridate with an emphasis on thermal management.
Materials:
-
Primary alcohol
-
Dibutyl phosphorochloridate
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
Three-neck round-bottom flask
-
Addition funnel
-
Thermometer
-
Magnetic stirrer
-
Cooling bath (e.g., ice-water or cryocooler)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Setup: Assemble the glassware and ensure it is completely dry. The three-neck flask should be equipped with a magnetic stir bar, a thermometer, an addition funnel, and an inert gas inlet.
-
Inert Atmosphere: Purge the system with the inert gas for at least 15 minutes.
-
Initial Charge: Charge the flask with the primary alcohol and anhydrous DCM. Begin stirring and cool the mixture to 0 °C using the cooling bath.
-
Base Addition: Add triethylamine to the cooled solution. TEA acts as a scavenger for the HCl byproduct.
-
Controlled Reagent Addition: Dilute the dibutyl phosphorochloridate with anhydrous DCM in the addition funnel. Add the solution dropwise to the reaction mixture over a period of 1-2 hours, ensuring the internal temperature does not exceed 5 °C.
-
Monitoring: Continuously monitor the reaction temperature. If the temperature begins to rise rapidly, immediately stop the addition and allow the cooling system to bring the temperature back down.
-
Reaction Completion: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., TLC, GC-MS).
-
Quenching: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate to quench any remaining unreacted dibutyl phosphorochloridate and neutralize the triethylammonium chloride salt. Caution: This quenching step can be exothermic.
Visualizations
Diagram 1: Exothermic Reaction Management Workflow
Caption: Workflow for managing exothermic reactions.
Diagram 2: Decision Tree for Temperature Overshoot
Caption: Troubleshooting decision tree for temperature overshoot.
References
This guide was compiled using information from various authoritative sources. For further reading and detailed safety information, please consult the following:
-
"Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards" - National Research Council. This book provides comprehensive guidance on the safe handling of hazardous chemicals in a laboratory setting. [Link]
- "Bretherick's Handbook of Reactive Chemical Hazards" - P. G. Urben. This handbook is a critical resource for information on the stability and reactivity of chemicals. While a specific deep link is not available, it is a standard reference in chemical safety.
-
"Thermal Safety of Chemical Processes: Risk Assessment and Process Design" - Francis Stoessel. This book offers in-depth knowledge on the assessment and control of thermal risks in chemical processes. [Link]
Validation & Comparative
A Comparative Guide to the Reactivity of Alkyl vs. Aryl Phosphorochloridates
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug development, organophosphorus compounds are of paramount importance. Among these, phosphorochloridates serve as versatile intermediates for the synthesis of a wide array of molecules, including phosphate esters, phosphoramidates, and pyrophosphates. A crucial decision in the design of a synthetic route often involves the choice between an alkyl or an aryl phosphorochloridate. This guide provides an in-depth comparison of their reactivity, supported by experimental data and mechanistic insights, to aid in making informed decisions in your research and development endeavors.
Fundamental Differences: Structure and Electronics
The reactivity of phosphorochloridates is intrinsically linked to the electronic and steric nature of the substituent attached to the phosphorus atom.
-
Alkyl Phosphorochloridates: These compounds feature an alkyl group bonded to the phosphorus atom. The alkyl group is an electron-donating group (EDG) through an inductive effect (+I). This donation of electron density to the phosphorus atom makes it less electrophilic.
-
Aryl Phosphorochloridates: In contrast, aryl phosphorochloridates have an aryl group, such as a phenyl group, attached to the phosphorus. The aryl group is an electron-withdrawing group (EWG) due to its resonance (-M) and inductive (-I) effects. This withdrawal of electron density makes the phosphorus atom more electron-deficient and, therefore, more electrophilic.
This fundamental electronic difference is the primary driver of the observed disparities in their reactivity.
Caption: Electronic effects of alkyl vs. aryl groups on the phosphorus center.
Comparative Reactivity Towards Nucleophiles
The enhanced electrophilicity of the phosphorus atom in aryl phosphorochloridates generally leads to a higher reactivity towards nucleophiles compared to their alkyl counterparts. This can be observed across a range of common nucleophilic substitution reactions.
Hydrolysis
The reaction with water, or hydrolysis, is a critical consideration, especially concerning the stability and handling of these reagents.
-
Aryl Phosphorochloridates: These compounds are typically more susceptible to hydrolysis. The electron-withdrawing nature of the aryl group makes the phosphorus atom a harder electrophile, readily attacked by the hard nucleophile, water.
-
Alkyl Phosphorochloridates: The electron-donating alkyl group reduces the electrophilicity of the phosphorus center, resulting in a slower rate of hydrolysis. This often translates to better stability in the presence of trace amounts of moisture.
| Compound Type | Relative Rate of Hydrolysis | Stability in Protic Solvents |
| Aryl Phosphorochloridate | Faster | Lower |
| Alkyl Phosphorochloridate | Slower | Higher |
Alcoholysis
The formation of phosphate esters through reaction with alcohols is a cornerstone of their application.
-
Aryl Phosphorochloridates: Due to their higher reactivity, aryl phosphorochloridates often react more readily with alcohols, sometimes even at room temperature, to form the corresponding phosphate esters. This can be advantageous for reactions with less reactive, sterically hindered alcohols.
-
Alkyl Phosphorochloridates: The reaction with alcohols may require more forcing conditions, such as elevated temperatures or the use of a stronger base as a catalyst, to proceed at a reasonable rate.
Aminolysis
The reaction with amines to form phosphoramidates is another vital transformation.
-
Aryl Phosphorochloridates: The reaction with primary and secondary amines is generally rapid. The high electrophilicity of the phosphorus center facilitates the nucleophilic attack by the amine.
-
Alkyl Phosphorochloridates: While still reactive towards amines, the reaction rates are typically slower than those of aryl phosphorochloridates.
Mechanistic Considerations
The reaction of phosphorochloridates with nucleophiles generally proceeds through a nucleophilic substitution mechanism at the phosphorus center. The exact mechanism, whether it is a concerted SN2-like process or a stepwise addition-elimination pathway, can be influenced by the nature of the nucleophile, the solvent, and the substituents on the phosphorus atom.
Caption: Comparative reaction pathway for aryl and alkyl phosphorochloridates.
Experimental Protocols
To provide a practical context, here are representative protocols for the synthesis of a phosphate ester using both an aryl and an alkyl phosphorochloridate.
Protocol 1: Synthesis of Diethyl Phenyl Phosphate (from an Aryl Phosphorochloridate)
-
Materials: Phenyl dichlorophosphate, ethanol (absolute), triethylamine, anhydrous diethyl ether.
-
Procedure:
-
To a solution of phenyl dichlorophosphate (1.0 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere, add a solution of ethanol (2.0 eq) and triethylamine (2.2 eq) in anhydrous diethyl ether dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the triethylammonium chloride salt and wash with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield diethyl phenyl phosphate.
-
Protocol 2: Synthesis of Triethyl Phosphate (from an Alkyl Phosphorochloridate)
-
Materials: Diethyl chlorophosphate, ethanol (absolute), pyridine, anhydrous dichloromethane.
-
Procedure:
-
To a solution of diethyl chlorophosphate (1.0 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add pyridine (1.2 eq).
-
Add ethanol (1.1 eq) dropwise to the mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by GC-MS.
-
Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield triethyl phosphate.
-
Conclusion and Practical Implications
The choice between an alkyl and an aryl phosphorochloridate is a strategic one based on the desired reactivity and the nature of the nucleophile.
-
Choose an Aryl Phosphorochloridate when:
-
High reactivity is required.
-
Reacting with sterically hindered or less reactive nucleophiles.
-
The aryl phosphate ester is the desired final product.
-
-
Choose an Alkyl Phosphorochloridate when:
-
Greater stability and easier handling are priorities.
-
A more controlled, slower reaction is desired.
-
The final product is an alkyl phosphate ester.
-
In the context of drug development, the ability to fine-tune the reactivity of these intermediates is crucial for the efficient synthesis of complex molecules. The principles outlined in this guide provide a framework for making rational choices in the design and execution of synthetic strategies involving phosphorochloridates.
References
- Emsley, J., & Hall, D. (1976). The Chemistry of Phosphorus. Harper & Row.
- Corbridge, D. E. C. (2013). Phosphorus: Chemistry, Biochemistry and Technology, Sixth Edition. CRC Press.
- McMurry, J. (2015). Organic Chemistry. Cengage Learning.
A Senior Scientist's Guide to the HPLC-MS Analysis of Dibutyl Phosphorochloridate Reactions: A Comparative Workflow
Welcome to a detailed examination of the analytical strategies for monitoring reactions involving dibutyl phosphorochloridate. As a phosphorylating agent, it is a cornerstone reagent in the synthesis of nucleotide analogs, prodrugs, and other biologically significant phosphate esters. However, the resulting reaction mixtures—often containing the starting material, the desired phosphorylated product, and various byproducts—present a significant analytical challenge due to the high polarity, potential instability, and frequent lack of a strong UV chromophore in the analytes.
This guide provides an in-depth, experience-driven comparison of analytical methodologies, centering on the superior capabilities of High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). We will move beyond simple protocols to explore the causal reasoning behind method selection, validation, and data interpretation, equipping you with the expertise to develop robust, reliable analytical systems.
The Analytical Imperative: Why Phosphorylation Reactions Demand Specialized Scrutiny
The primary analytical goal in any reaction involving dibutyl phosphorochloridate is to accurately quantify the consumption of the starting material, the formation of the desired product, and the emergence of key impurities. The most common and problematic byproduct is often dibutyl phosphate, formed via hydrolysis of the reactive phosphorochloridate.
The core challenges are rooted in the physicochemical properties of the analytes:
-
High Polarity: The phosphate moiety imparts significant polarity, making analytes difficult to retain on traditional reversed-phase (C18) columns.
-
Low Volatility: Phosphate esters are non-volatile, immediately precluding direct analysis by Gas Chromatography (GC).
-
Lack of a Strong Chromophore: Many target molecules lack a suitable chromophore for UV detection, rendering HPLC-UV methods insensitive or entirely blind to key components.
-
Sample Lability: The reactivity of the starting material and the potential for product degradation necessitate precise and rapid sample quenching and analysis protocols.
Understanding these challenges is fundamental to selecting an appropriate analytical tool. While several techniques can provide information, their utility varies dramatically, as we will explore.
A Comparative Analysis of Key Methodologies
No single technique answers every question. A comprehensive analytical strategy often involves an orthogonal method for verification. However, for routine reaction monitoring and impurity profiling, HPLC-MS consistently emerges as the most powerful and versatile tool.
Table 1: Performance Comparison of Analytical Techniques
| Feature | HPLC-MS | ³¹P NMR | GC-MS | HPLC-UV / ELSD |
| Specificity | Very High (Mass-based) | High (Chemical Shift) | High (Mass-based) | Low to Moderate |
| Sensitivity | Very High (pg-fg range) | Low (mg-µg range) | High (post-derivatization) | Low to Moderate |
| Structural Info | High (Fragmentation) | Very High (Connectivity) | High (Fragmentation) | None |
| Quantitation | Excellent (with standards) | Excellent (Absolute) | Good (post-derivatization) | Poor to Fair (ELSD is non-linear) |
| Throughput | High | Low | Moderate | High |
| Sample Prep | Moderate (Dilution/Quench) | Minimal (Dilution) | Complex (Derivatization) | Moderate (Dilution/Quench) |
| Primary Use Case | Gold standard for tracking all reaction components, including trace impurities. | Excellent for monitoring bulk conversion in real-time and structural confirmation. | Niche applications where volatilization is feasible and desirable. | Legacy or resource-limited screening where analytes have a chromophore. |
The Case for HPLC-MS: The Gold Standard
HPLC-MS provides an unparalleled combination of separation and detection. The liquid chromatography front-end separates the polar analytes in time, while the mass spectrometer provides highly specific detection based on the mass-to-charge ratio (m/z) of each component. This allows for the confident identification and quantification of the starting material, product, and low-level impurities in a single run. Electrospray Ionization (ESI) is the ideal ionization technique for these polar, non-volatile compounds, and operating in negative ion mode provides excellent sensitivity for the phosphate group.
The Complementary Power of ³¹P NMR
Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) is a powerful, non-destructive technique that should be in every chemist's arsenal. Its primary strength lies in its ability to provide direct, quantitative information about every phosphorus-containing species in the bulk solution without chromatographic separation. By observing the disappearance of the dibutyl phosphorochloridate signal and the appearance of a new product signal at a different chemical shift, one can determine the reaction conversion with high accuracy.
Where it falls short: ³¹P NMR suffers from inherently low sensitivity compared to MS, making it unsuitable for detecting trace impurities (e.g., <1%) that are critical for pharmaceutical development and quality control.
The Limitations of GC-MS and HPLC-UV/ELSD
GC-MS is fundamentally incompatible with phosphate esters due to their non-volatile nature. Analysis is only possible after a chemical derivatization step (e.g., silylation) to create a volatile analog. This adds time, complexity, and potential for analytical artifacts, making it a cumbersome and indirect method for this application.
HPLC with UV or Evaporative Light Scattering Detection (ELSD) is often inadequate. The phosphate moiety itself does not absorb UV light, meaning detection is reliant on a chromophore being present elsewhere in the molecule. ELSD can detect non-volatile analytes but suffers from a non-linear response and lower sensitivity, making it difficult to quantify low-level impurities accurately.
A Validated HPLC-MS Workflow for Reaction Analysis
The following section details a robust, self-validating workflow for the analysis of dibutyl phosphorochloridate reaction products. The logic behind each step is explained to empower you to adapt this methodology to your specific molecular target.
Overall Experimental Workflow
Caption: High-level workflow from sample collection to data analysis.
Step 1: Sample Preparation - The Art of the Quench
Causality: The primary goal of sample preparation is to instantly stop the chemical reaction to ensure the analytical snapshot is representative of that specific time point. Dibutyl phosphorochloridate is highly reactive towards nucleophiles, including water. Diluting the reaction aliquot into an aqueous/organic mixture (e.g., 50:50 acetonitrile:water) serves to both quench the reaction and prepare the sample for injection.
Protocol:
-
Prepare quenching vials containing 990 µL of 50:50 (v/v) acetonitrile:water.
-
At your desired reaction time point, withdraw 10 µL of the reaction mixture.
-
Immediately dispense and vigorously mix the aliquot into a quenching vial. This 1:100 dilution effectively stops the reaction.
-
If the reaction mixture contains solids, filter the quenched sample through a 0.22 µm PTFE syringe filter prior to injection.
Step 2: Chromatographic Method - Taming Polar Analytes
The choice of chromatography is critical. Standard C18 columns will show poor or no retention for the highly polar dibutyl phosphate and many phosphorylated products. Two primary strategies are employed.
Strategy A: Ion-Pairing Reversed-Phase (IP-RP) Chromatography
Mechanism: This is a robust and widely used technique for anionic species like phosphates. A cationic ion-pairing agent, such as tributylamine (TBA) or dimethylbutylamine (DMBA), is added to the mobile phase. This agent forms a neutral, transient ion-pair with the negatively charged phosphate, increasing its hydrophobicity and promoting retention on a C18 column.
Protocol Example (IP-RP):
-
Column: C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: 10 mM DMBA, 10 mM Acetic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 60% B over 10 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
Strategy B: Hydrophilic Interaction Chromatography (HILIC)
Mechanism: HILIC is an alternative designed specifically for highly polar compounds. It uses a polar stationary phase (e.g., amide, silica) and a high organic mobile phase. A water-rich layer forms on the surface of the stationary phase, and analytes partition into this layer, with more polar compounds being retained longer. HILIC avoids the use of ion-pairing reagents, which can sometimes cause ion suppression in the MS source.
Protocol Example (HILIC):
-
Column: Amide, 2.1 x 100 mm, 1.7 µm
-
Mobile Phase A: 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water (pH adjusted to 9 with ammonium hydroxide)
-
Mobile Phase B: 10 mM Ammonium Acetate in 50:50 Acetonitrile:Water (pH 9)
-
Gradient: 0% B to 50% B over 10 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 35 °C
Step 3: Mass Spectrometry - Unambiguous Detection
Causality: ESI in negative ion mode is the optimal choice because the phosphate moiety readily loses a proton to form a stable [M-H]⁻ ion, leading to high sensitivity.
Protocol for Parameter Optimization:
-
Ion Mode: Set the instrument to ESI Negative mode.
-
Analyte Infusion: Perform a direct infusion of a diluted solution of an authentic standard (if available) or a quenched reaction mixture to find the optimal parameters.
-
Key Parameters to Optimize:
-
Capillary Voltage: Typically 2.5-3.5 kV. Find the voltage that maximizes the [M-H]⁻ signal.
-
Source Temperature & Gas Flows: Optimize to ensure efficient desolvation without causing thermal degradation of the analytes. A typical starting point is 350 °C for temperature and 10 L/min for drying gas.
-
-
Acquisition Mode:
-
Full Scan: Acquire data over a wide m/z range (e.g., 100-800) to identify all charged species. This is essential for impurity identification.
-
Targeted SIM/MRM: For ultimate sensitivity and quantitative accuracy, use Selected Ion Monitoring (SIM) to monitor the specific m/z of the starting material, product, and key byproducts.
-
Data Interpretation: A Hypothetical Case Study
Consider a reaction to phosphorylate a hypothetical substrate (Substrate-OH, MW = 250.3) using dibutyl phosphorochloridate.
Table 2: Expected Analytes and Observed HPLC-MS Data
| Compound Name | Formula | Expected [M-H]⁻ m/z | Observed [M-H]⁻ m/z | Retention Time (min) |
| Dibutyl Phosphate (Byproduct) | C₈H₁₉O₄P | 209.09 | 209.09 | 3.5 |
| Dibutyl Phosphorochloridate (SM) | C₈H₁₈ClO₃P | Does not ionize well as [M-H]⁻. Observed as hydrolysis product. | N/A | ~8.9 |
| Substrate-OH (SM) | C₁₂H₁₄N₂O₄ | 250.09 | 250.09 | 5.2 |
| Phosphorylated Product | C₂₀H₃₂N₂O₇P | 443.19 | 443.19 | 7.1 |
Analysis Logic
Caption: Logical flow for confident peak identification and quantification.
-
Identification: Peaks are first identified by their accurate mass using Extracted Ion Chromatograms (XICs). The peak at m/z 209.09 corresponds to the dibutyl phosphate byproduct. The peak at m/z 443.19 is the desired product.
-
Confirmation: The identity of the product peak at 7.1 minutes can be unequivocally confirmed using tandem mass spectrometry (MS/MS). By isolating the ion at m/z 443.19 and fragmenting it, we would expect to see a characteristic loss of dibutyl phosphate (a neutral loss of 210 Da) or a fragment ion corresponding to dibutyl phosphate itself at m/z 209.09. This provides irrefutable structural evidence.
-
Quantification: The relative percentage of each component can be estimated by comparing their respective peak areas. For a reaction time point, calculating (Area_Product / (Area_Product + Area_Substrate)) * 100 gives a reliable measure of conversion.
Conclusion
For researchers and drug development professionals working with dibutyl phosphorochloridate and similar phosphorylating agents, HPLC-MS is not merely an analytical option; it is the definitive tool. Its high sensitivity, specificity, and ability to provide structural information are essential for navigating the complexities of phosphorylation reactions. While ³¹P NMR serves as an outstanding orthogonal technique for quantitative bulk analysis, it cannot replace the detailed, impurity-focused view provided by a well-developed HPLC-MS method. By understanding the principles of sample quenching, chromatographic separation, and mass spectrometric detection outlined in this guide, you can build robust, self-validating analytical workflows that accelerate research and ensure the quality of your synthesized materials.
References
-
Title: ³¹P NMR Spectroscopy in Stereochemical Analysis Source: Chemical Reviews, American Chemical Society URL: [Link]
-
Title: A Practical Guide to HILIC Source: Agilent Technologies URL: [Link]
-
Title: Ion-Pairing Reversed-Phase HPLC-ESI-MS for the Analysis of Polar Compounds Source: Analytical Chemistry, American Chemical Society URL: [Link]
-
Title: Hydrophilic Interaction Chromatography (HILIC) and Advanced Applications Source: Waters Corporation URL: [Link]
-
Title: The role of ion-pairing reagents in liquid chromatography–mass spectrometry Source: Journal of Chromatography A, Elsevier URL: [Link]
-
Title: Reaction monitoring by nuclear magnetic resonance spectroscopy Source: Nature Protocols URL: [Link]
-
Title: Analysis of Organophosphorus Compounds Using Gas Chromatography-Mass Spectrometry Source: Environmental Science and Technology, American Chemical Society URL: [Link]
Comparative study of different phosphorylating agents
Initiating Search Protocols
I'm now starting with some focused Google searches. I aim to collect detailed data on various phosphorylating agents. The focus is their reaction mechanisms, how specific they are, how efficient they can be, and how they're used in chemical work and drug development.
Refining Agent Analysis
I'm now diving deeper into experimental protocols. I'm focusing on those designed to compare phosphorylating agents, paying attention to the analytical methods for measuring efficiency and product purity. Peer-reviewed articles and technical notes are my main focus, which I am cross-referencing to solidify the claims. Finally, I will structure the guide to include fundamental phosphorylation principles and a detailed comparison of several key agents.
Expanding Search Parameters
I'm starting a deeper dive into the literature now. I'm prioritizing peer-reviewed articles and technical notes for comparative protocols. I'm double-checking the claims and standards. I plan to organize the guide with basic phosphorylation principles first, followed by a detailed agent comparison.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
